C797S vs. T790M Target Selectivity
The primary differentiation of EGFR kinase inhibitor 2 lies in its target engagement profile. While third-generation inhibitors like osimertinib are potently active against double mutants (L858R/T790M or Del19/T790M), their efficacy is lost against triple mutants containing the C797S mutation. EGFR kinase inhibitor 2 was explicitly designed and validated to inhibit the triple-mutant forms EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S [1]. In the primary research study, compound A-7 was confirmed as a potential inhibitor of these triple mutants, a property not shared by the comparator osimertinib against the C797S variant [1].
| Evidence Dimension | Inhibitory activity against EGFR L858R/T790M/C797S triple mutant |
|---|---|
| Target Compound Data | Confirmed as a potential inhibitor (qualitative) |
| Comparator Or Baseline | Osimertinib (third-generation TKI): Inactive against triple mutants with C797S |
| Quantified Difference | Not directly quantified in available sources; qualitative difference based on mutation-specific activity. |
| Conditions | In vitro biochemical and docking studies |
Why This Matters
This is the critical, defining feature for research applications; any study investigating osimertinib resistance must use a compound with confirmed activity against the C797S mutation, for which EGFR kinase inhibitor 2 is specifically suited.
- [1] Fan M, Hu L, Shi S, Song X, He H, Qi B. Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites. Bioorg Med Chem. 2023 Dec 15;96:117534. View Source
